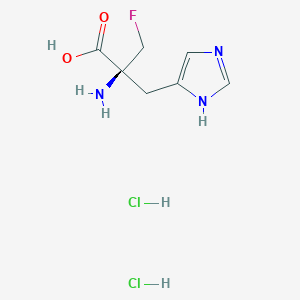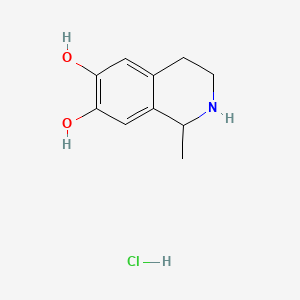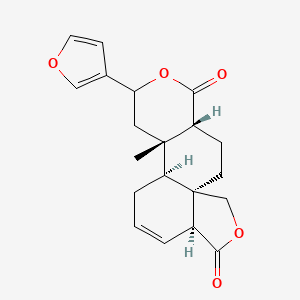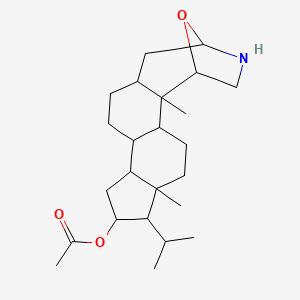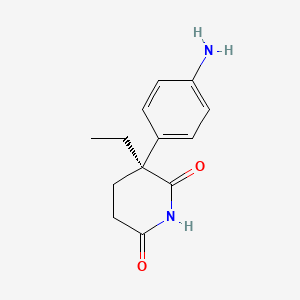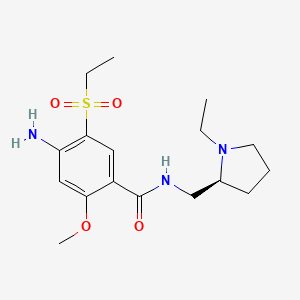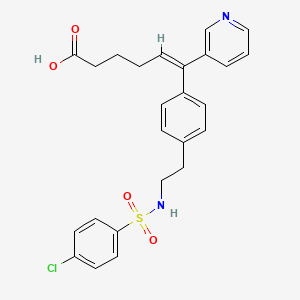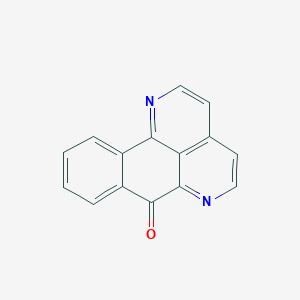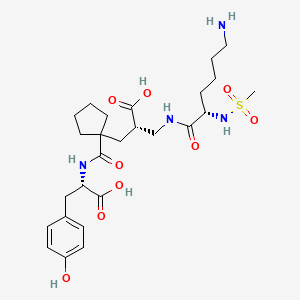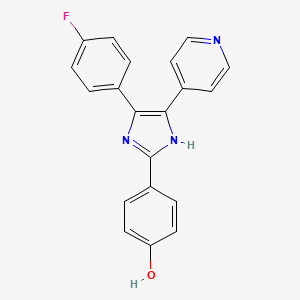
SB 202190
Descripción general
Descripción
Aplicaciones Científicas De Investigación
SB 202190 tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como una herramienta para estudiar el papel de la p38 MAPK en diversas reacciones químicas y vías.
Biología: Se emplea para investigar el papel de la p38 MAPK en procesos celulares como la apoptosis, la diferenciación y la proliferación.
Medicina: Se utiliza en estudios preclínicos para explorar los posibles efectos terapéuticos de la inhibición de la p38 MAPK en enfermedades como el cáncer, la inflamación y los trastornos neurodegenerativos.
Industria: Se aplica en el desarrollo de nuevos fármacos y agentes terapéuticos dirigidos a la p38 MAPK
Mecanismo De Acción
SB 202190 ejerce sus efectos uniéndose al bolsillo de ATP de la p38 MAP quinasa activa. Esta unión inhibe la actividad quinasa de la p38 MAPK, evitando la fosforilación de los objetivos aguas abajo. La inhibición de la actividad de la p38 MAPK conduce a la modulación de varios procesos celulares, incluida la apoptosis, la inflamación y la diferenciación celular .
Análisis Bioquímico
Biochemical Properties
SB 202190 plays a crucial role in biochemical reactions by inhibiting the activity of p38 MAPK. It specifically targets the p38α and p38β isoforms of the kinase, with IC50 values of 50 nM and 100 nM, respectively . This compound binds within the ATP pocket of the active kinase, thereby preventing its phosphorylation and subsequent activation. This inhibition affects various downstream signaling pathways, including those involved in stress response, inflammation, and apoptosis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce apoptosis in cancer cells by inhibiting p38 MAPK, leading to the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP) . Additionally, this compound can enhance the self-renewal ability of neural stem cells and promote the differentiation of human embryonic stem cells into cardiomyocytes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP pocket of p38 MAPK, which inhibits the kinase’s activity. This binding prevents the phosphorylation of downstream targets, thereby blocking the activation of various signaling pathways. This compound selectively inhibits the p38α and p38β isoforms, leading to the suppression of inflammatory responses and the induction of apoptosis in certain cell types . Furthermore, this compound can activate other signaling pathways, such as the MEK/ERK pathway, which can stimulate cell growth and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable when stored at -20°C and protected from light. Prolonged exposure to light or higher temperatures can lead to its degradation and reduced efficacy . Long-term studies have shown that this compound can maintain its inhibitory effects on p38 MAPK for extended periods, but its potency may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits p38 MAPK activity without causing significant toxicity . At higher doses, this compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity . Studies have also shown that the compound can cross the blood-brain barrier, making it useful for studying neurological disorders .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with p38 MAPK. The compound inhibits the phosphorylation of p38 MAPK, which in turn affects the activity of downstream enzymes and cofactors . This inhibition can alter metabolic flux and metabolite levels, leading to changes in cellular metabolism and energy production .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, which facilitate its localization and accumulation in specific cellular compartments . This compound has been shown to accumulate in the cytoplasm and nucleus, where it exerts its inhibitory effects on p38 MAPK .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
SB 202190 se puede sintetizar mediante un proceso de varios pasos que implica los siguientes pasos clave:
Formación del anillo imidazol: La síntesis comienza con la formación del anillo imidazol mediante la reacción de 4-fluorobenzaldehído, 4-hidroxibenzaldehído y 4-piridincarboxaldehído con acetato de amonio en ácido acético.
Ciclización: El producto intermedio se somete a ciclización para formar el anillo imidazol.
Purificación: El producto final se purifica mediante cromatografía en columna para obtener this compound con alta pureza.
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica optimizar las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para maximizar el rendimiento y la pureza. El producto final se obtiene típicamente como un polvo de color amarillo pálido a beige .
Análisis De Reacciones Químicas
Tipos de reacciones
SB 202190 experimenta principalmente los siguientes tipos de reacciones:
Oxidación: El grupo hidroxilo en el anillo fenilo puede sufrir oxidación para formar un derivado de quinona.
Reducción: El grupo nitro en el anillo de piridina se puede reducir a una amina.
Sustitución: El átomo de flúor en el anillo fenilo se puede sustituir con otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Se emplean nucleófilos como metóxido de sodio y terc-butóxido de potasio.
Principales productos formados
Oxidación: Derivados de quinona.
Reducción: Aminas.
Sustitución: Derivados fenilos sustituidos.
Comparación Con Compuestos Similares
Compuestos similares
SB 203580: Otro inhibidor de la p38 MAPK con una estructura y un mecanismo de acción similares.
SB 239063: Un inhibidor selectivo de la p38 MAPK con mayor potencia.
VX-702: Un inhibidor potente y selectivo de la p38 MAPK utilizado en ensayos clínicos
Singularidad de SB 202190
This compound es único debido a su alta selectividad y potencia para la p38 MAPK. Inhibe selectivamente las isoformas p38α y p38β con efectos mínimos fuera del objetivo. Esto lo convierte en una herramienta valiosa para estudiar el papel específico de la p38 MAPK en varios procesos celulares y enfermedades .
Propiedades
IUPAC Name |
4-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O/c21-16-5-1-13(2-6-16)18-19(14-9-11-22-12-10-14)24-20(23-18)15-3-7-17(25)8-4-15/h1-12,25H,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKYPYXTTXKZST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041120 | |
| Record name | SB 202190 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152121-30-7 | |
| Record name | 4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152121-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152121307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SB 202190 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]-phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SB-202190 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PVX798P8GI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of SB202190?
A: SB202190 is primarily known as a selective inhibitor of p38 MAPKα and β. []
Q2: How does SB202190 interact with p38 MAPK?
A: SB202190 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of p38 MAPK, thereby preventing its phosphorylation and activation. []
Q3: What are the downstream consequences of p38 MAPK inhibition by SB202190?
A3: Inhibition of p38 MAPK by SB202190 has been shown to exert various effects depending on the cell type and context:
- Reduced inflammation: SB202190 inhibits the production of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-8, often implicated in inflammatory diseases. [, , , ]
- Modulation of apoptosis: SB202190 has been reported to both induce and inhibit apoptosis. This dual effect likely depends on cell type, SB202190 concentration, and the presence of other stimuli. [, , , , ]
- Effects on cell growth and differentiation: SB202190 can impact cell proliferation and differentiation processes, as observed in studies on endothelial cells, fibroblasts, and cancer cell lines. [, , , , ]
Q4: Does SB202190 affect other kinases besides p38 MAPK?
A4: While considered a selective p38 MAPK inhibitor, emerging evidence suggests SB202190 might interact with other targets, including:
- Casein kinase 1 (CK1): SB202190 has been shown to inhibit CK1-mediated phosphorylation of CREB, indicating potential off-target effects. []
- Cholecystokinin receptor subtype CCK1: SB202190 has been reported to act as a non-competitive antagonist of the CCK1 receptor, highlighting the need for caution when using this compound in models expressing this receptor. []
Q5: How does the dual effect of SB202190 on apoptosis impact its potential therapeutic applications?
A: The dual effect of SB202190 on apoptosis presents both opportunities and challenges. While its pro-apoptotic properties could be beneficial for targeting cancer cells [, ], its anti-apoptotic effects might prove advantageous in treating conditions like ischemia-reperfusion injury. [, ] Understanding the context-dependent effects of SB202190 on apoptosis is crucial for developing targeted therapies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


